Aminopentanal diethyl acetal

Quinolizidine Synthesis Intramolecular Mannich Reaction Alkaloid Synthesis

5-Aminopentanal diethyl acetal (CAS 21938-23-8) is a protected C5 aminoaldehyde building block, formally designated as 5,5-diethoxypentan-1-amine. It serves as a stabilized, latent form of the inherently unstable 5-aminopentanal aldehyde.

Molecular Formula C9H21NO2
Molecular Weight 175.27 g/mol
Cat. No. B8346882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopentanal diethyl acetal
Molecular FormulaC9H21NO2
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCCCC(C(OCC)OCC)N
InChIInChI=1S/C9H21NO2/c1-4-7-8(10)9(11-5-2)12-6-3/h8-9H,4-7,10H2,1-3H3
InChIKeyVBUBGOFPUCXXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminopentanal Diethyl Acetal: Sourcing Guide for a Protected C5-Aminoaldehyde Building Block


5-Aminopentanal diethyl acetal (CAS 21938-23-8) is a protected C5 aminoaldehyde building block, formally designated as 5,5-diethoxypentan-1-amine . It serves as a stabilized, latent form of the inherently unstable 5-aminopentanal aldehyde. The compound features a primary amine at one terminus and a diethyl acetal-protected aldehyde at the other, bridged by a four-carbon aliphatic chain . This bifunctional architecture enables its use as a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles and alkaloids [1].

Why Simple Aminoaldehyde Substitutes Fail in Demanding Aminopentanal Diethyl Acetal Applications


Direct substitution of 5-aminopentanal diethyl acetal with generic aminoaldehyde analogs or unprotected aminoaldehydes is scientifically unsound due to critical differences in stability, chain length, and synthetic utility. Unprotected aminoaldehydes, such as aminoacetaldehyde, are known to be unstable under standard laboratory conditions and prone to self-condensation [1]. Shorter-chain analogs like 4-aminobutanal diethyl acetal yield different ring systems (e.g., indolizidines) compared to the quinolizidines and larger heterocycles accessible from the C5 chain [2]. The acetal protection is not a generic feature; its acid-lability provides a controlled, on-demand release of the reactive aldehyde, a strategic advantage that unprotected or differently protected analogs lack . These factors render generic substitution a source of experimental failure and irreproducibility in synthetic routes designed for this specific building block.

Aminopentanal Diethyl Acetal: Quantified Differentiation from Key Comparators for Informed Procurement


Proven Synthetic Utility: High-Yield Access to Quinolizidine Frameworks vs. 4-Aminobutanal Diethyl Acetal

In an intramolecular Mannich reaction with an α,β-unsaturated ketone, the use of aminopentanal diethyl acetal as a C5 chain precursor directs the cyclization toward quinolizidin-2-one products (6-membered ring systems). In contrast, the C4 analog, aminobutanal diethyl acetal, yields indolizidin-7-ones (5-membered ring systems) [1]. This represents a fundamental difference in the chemical product, not just yield.

Quinolizidine Synthesis Intramolecular Mannich Reaction Alkaloid Synthesis

Defined Physical Properties for Purification: Boiling Point Differentiation for Distillation

The compound exhibits a boiling point of 232 °C and a flash point of 101 °C . This is significantly higher than the analogous aminoacetaldehyde diethyl acetal, which boils at 162-163 °C . This difference is critical for purification by distillation and influences solvent removal strategies.

Physical Properties Purification Distillation

Industrial Scalability: Validated Synthetic Route with Documented Yield

A scalable synthesis route for this class of compound is documented in patent literature. The hydrogenation of a dialkoxyacetonitrile (in this case, derived from glutaraldehydonitrile) using a Raney nickel catalyst proceeds with a reported isolated yield of 77.5% [1]. This provides a benchmark for process development and an assurance of manufacturing feasibility.

Process Chemistry Scale-up Synthesis Route

Class-Level Stability Advantage: Protected vs. Unprotected Aminoaldehydes

The diethyl acetal group is a known protecting group that stabilizes aminoaldehydes against self-condensation. For example, aminoacetaldehyde is described as unstable and prone to self-condensation, while its diethyl acetal is a stable surrogate [1]. By class-level inference, 5-aminopentanal diethyl acetal benefits from this same stabilization principle.

Stability Storage Handling

Optimal Deployment Scenarios for Aminopentanal Diethyl Acetal Based on Empirical Evidence


Synthesis of Quinolizidine Alkaloids and Derivatives

This is the primary application supported by direct comparative evidence. The compound's C5 chain length is essential for forming the 6-membered quinolizidine ring system. A research group targeting a quinolizidine scaffold should prioritize aminopentanal diethyl acetal, as substituting with a C4 analog (e.g., 4-aminobutanal diethyl acetal) will lead to the formation of an undesired indolizidine (5-membered ring) [1].

Multi-Step Synthesis Requiring a Protected Aldehyde Moiety

In synthetic sequences where an aldehyde group must be carried through several steps and then selectively deprotected for a final cyclization or conjugation, aminopentanal diethyl acetal is the required building block. The acid-labile diethyl acetal protecting group provides the necessary stability for the primary amine and aldehyde functionalities during intermediate steps, as inferred from the general behavior of aminoaldehyde acetals [1]. The use of an unprotected analog would lead to decomposition or unwanted side reactions.

Process Chemistry and Scale-Up of Heterocyclic Intermediates

For process chemists developing a scalable route to a pharmaceutical intermediate, the availability of a documented, high-yield synthetic pathway is critical. The existence of a patent-exemplified hydrogenation route (77.5% yield for the related dimethyl acetal) demonstrates a feasible manufacturing process [1]. This reduces the risk associated with sourcing a novel or poorly characterized building block and supports the compound's viability for larger-scale production.

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